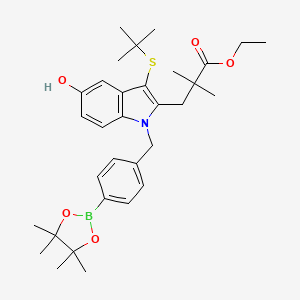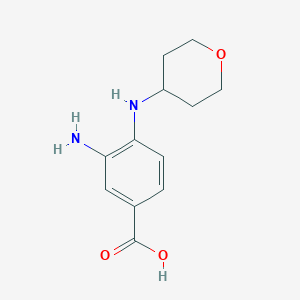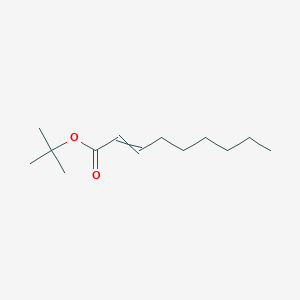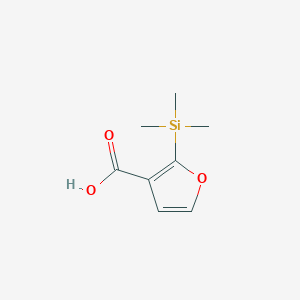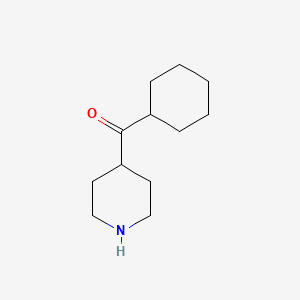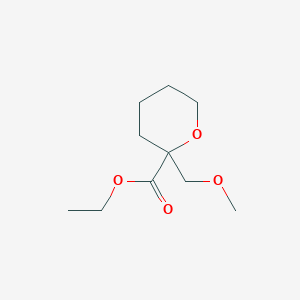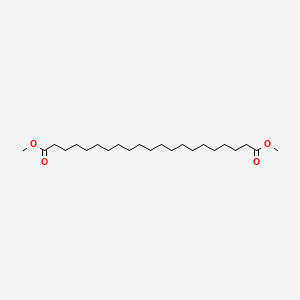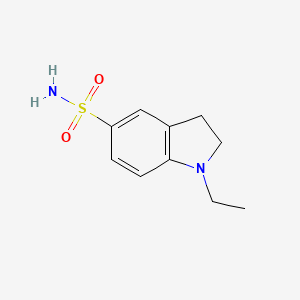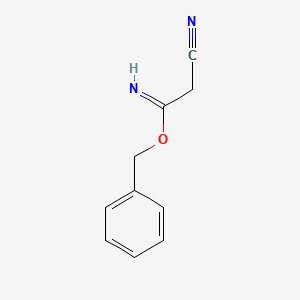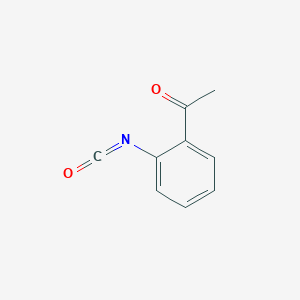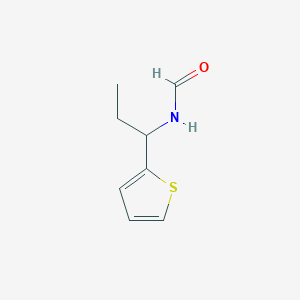![molecular formula C11H12O3 B8559127 3-[Hydroxy(phenyl)methyl]oxolan-2-one CAS No. 21690-27-7](/img/structure/B8559127.png)
3-[Hydroxy(phenyl)methyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Hydroxy(phenyl)methyl]oxolan-2-one is an organic compound with the molecular formula C11H12O3 It is a tetrahydrofuran derivative with a phenylhydroxymethyl group attached to the third carbon of the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)methyl]oxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydroxymethyl ketone with a suitable diol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial in industrial settings to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(phenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylhydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-[Hydroxy(phenyl)methyl]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Hydroxy(phenyl)methyl]oxolan-2-one involves its interaction with molecular targets and pathways within biological systems. The phenylhydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tetrahydrofuran ring structure may also play a role in the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A biobased platform chemical derived from renewable sources such as sugars.
2-Methyltetrahydrofuran-3-one: Another tetrahydrofuran derivative with different substituents.
Uniqueness
3-[Hydroxy(phenyl)methyl]oxolan-2-one is unique due to the presence of the phenylhydroxymethyl group, which imparts distinct chemical and biological properties. This differentiates it from other tetrahydrofuran derivatives and makes it a valuable compound for various applications.
Properties
CAS No. |
21690-27-7 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-[hydroxy(phenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H12O3/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5,9-10,12H,6-7H2 |
InChI Key |
PJQAKVWUKSPVKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
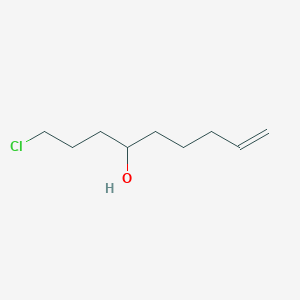
![7-Bromo-4-methoxy-benzo[d]isothiazole](/img/structure/B8559061.png)
